

# In-Depth Technical Guide: AVX-13616 (CAS Number: 900814-48-4)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |           |
|----------------|-----------|
| Compound Name: | AVX 13616 |
| Cat. No.:      | B10800273 |

[Get Quote](#)

**Disclaimer:** The following information on AVX-13616 is compiled from publicly available data, primarily from press releases and chemical supplier information. Detailed peer-reviewed scientific literature, comprehensive experimental protocols, and in-depth mechanism of action studies for this specific compound are not readily available in the public domain. Therefore, this guide summarizes the existing information and highlights areas where data is limited.

## Introduction

AVX-13616 is a potent, broad-spectrum antibacterial agent with demonstrated activity against a range of drug-resistant Gram-positive pathogens.<sup>[1][2]</sup> Developed by the Australian biotechnology company Avexa, AVX-13616 was identified as a lead candidate in their antibacterial program.<sup>[3]</sup> The compound has shown particular efficacy against clinically significant bacteria such as methicillin-resistant *Staphylococcus aureus* (MRSA), vancomycin-intermediate *S. aureus* (VISA), and vancomycin-resistant *S. aureus* (VRSA).<sup>[2]</sup>

## Chemical and Physical Properties

AVX-13616 is a complex organic molecule with the following properties:

| Property          | Value                                                                                                                                                                                                                                                 | Reference           |
|-------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------|
| CAS Number        | 900814-48-4                                                                                                                                                                                                                                           | <a href="#">[1]</a> |
| Molecular Formula | C50H73Cl2N7O7                                                                                                                                                                                                                                         |                     |
| Molecular Weight  | 955.06 g/mol                                                                                                                                                                                                                                          |                     |
| IUPAC Name        | 3-Methylbutyl (2S)-2-[(2R)-2-<br>[(2R)-6-amino-2-[[2-[1-[2-(3-<br>methylbutoxy)naphthalen-1-<br>yl]naphthalen-2-<br>yl]oxyacetyl]amino]hexanoyl]a<br>mino]-5-(diaminomethylidene-<br>amino)pentanoyl]amino]-4-<br>methylpentanoate<br>dihydrochloride |                     |
| Solubility        | Soluble in DMSO                                                                                                                                                                                                                                       |                     |
| Storage           | Recommended storage at<br>-20°C                                                                                                                                                                                                                       |                     |

## Antibacterial Activity

AVX-13616 has demonstrated potent antibacterial activity against a variety of Gram-positive bacteria, including strains resistant to multiple existing classes of antibiotics.

## In Vitro Susceptibility

The following table summarizes the reported Minimum Inhibitory Concentrations (MICs) for AVX-13616 against various bacterial isolates.

| Organism                         | Resistance Profile             | MIC (µg/mL) | Reference |
|----------------------------------|--------------------------------|-------------|-----------|
| Staphylococcus aureus            | 2-4                            |             |           |
| Coagulase-negative staphylococci | 2-4                            |             |           |
| Enterococci                      | 2-4                            |             |           |
| Staphylococcus aureus            | Methicillin-resistant (MRSA)   | 2-4         |           |
| Staphylococcus aureus            | Vancomycin-intermediate (VISA) | 2-4         |           |
| Staphylococcus aureus            | Vancomycin-resistant (VRSA)    | 2-4         |           |

## Mechanism of Action

The specific molecular mechanism of action for AVX-13616 has not been detailed in the available documentation. The chemical structure, containing a binaphthyl group and peptide-like features, suggests it may interact with bacterial cell membranes or inhibit essential cellular processes. However, without dedicated studies, any proposed mechanism remains speculative.



[Click to download full resolution via product page](#)

Caption: Logical relationship of available data on AVX-13616.

## In Vivo Efficacy

A key piece of preclinical data for AVX-13616 comes from a murine nasal decolonization model of MRSA.

### Experimental Protocol: Murine Nasal Decolonization of MRSA (Hypothetical Reconstruction)

While the exact protocol was not published in detail, a typical murine nasal decolonization study would involve the following steps. This reconstructed protocol is for illustrative purposes and is not a direct citation.

- Animal Model: A suitable mouse strain (e.g., BALB/c) is used.
- Bacterial Strain: A clinically relevant strain of MRSA is chosen for nasal inoculation.
- Inoculation: A defined concentration of MRSA is instilled into the nares of the mice.
- Colonization Confirmation: A subset of mice may be euthanized at a specific time point post-inoculation to confirm stable nasal colonization by quantifying bacterial load (Colony Forming Units - CFUs).
- Treatment:
  - Test Group: A single application of 5% (w/w) AVX-13616 formulation is administered intranasally.
  - Control Group: A standard treatment, such as 2% mupirocin, is administered twice daily for five days.
  - Vehicle Group: A placebo formulation without the active ingredient is administered.
- Efficacy Assessment: At the end of the treatment period, mice are euthanized, and the nasal tissue is excised, homogenized, and plated on selective agar to determine the remaining bacterial load (CFUs).

- Data Analysis: The reduction in MRSA CFU counts is compared between the treatment groups.

## Results

A single application of 5% (w/w) AVX-13616 was reported to be as effective as twice-daily administration of 2% mupirocin for five days in the nasal decolonization of MRSA in mice.



[Click to download full resolution via product page](#)

Caption: Hypothetical workflow for a murine nasal decolonization study.

## Development and Clinical Status

AVX-13616 was part of Avexa's antibacterial program and was being developed for topical indications, including wound infections and catheter-related infections. Publicly available information does not indicate that AVX-13616 has entered formal clinical trials. Searches for clinical trials associated with this compound have not yielded any results.

## Conclusion and Future Directions

AVX-13616 is a potent antibacterial agent with promising preclinical data against drug-resistant Gram-positive bacteria, particularly MRSA. Its efficacy in a single-dose regimen in a murine model suggests a potential advantage over existing topical treatments. However, the lack of detailed published data on its mechanism of action, a broader range of in vivo studies, and any clinical development progress limits a comprehensive assessment of its therapeutic potential. Further research would be needed to elucidate its mode of action and to evaluate its safety and efficacy in human subjects.

### **Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. [research.monash.edu](http://research.monash.edu) [research.monash.edu]
- 2. Telavancin in the treatment of *Staphylococcus aureus* hospital-acquired and ventilator-associated pneumonia: clinical evidence and experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antibacterial studies of binaphthyl-based tripeptoids. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: AVX-13616 (CAS Number: 900814-48-4)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10800273#avx-13616-cas-number-900814-48-4-information>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)